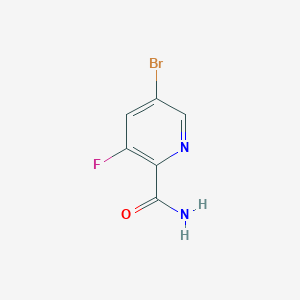

5-Bromo-3-fluoropyridine-2-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGUIZIRGUAPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610571 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-90-4 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 3 Fluoropyridine 2 Carboxamide

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide is predicated on the strategic introduction of its constituent functional groups onto the pyridine (B92270) core. This typically involves a multi-step sequence that begins with the targeted halogenation of a pyridine precursor, followed by the installation and eventual modification of a carbon-based substituent at the 2-position to yield the desired carboxamide.

Strategic Halogenation Techniques in Pyridine Synthesis

The regioselective halogenation of the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions that can be incompatible with sensitive functional groups.

A common precursor for this class of compounds is 5-bromo-3-fluoropyridine-2-carboxylic acid. The synthesis of such precursors often relies on a combination of halogenation and other functional group manipulations. For instance, the fluorination of pyridines can be achieved through various methods, including the Balz-Schiemann reaction of a corresponding amine or by utilizing more modern fluorinating agents. The bromination of the pyridine ring at the 5-position can be accomplished using standard brominating agents, with the regioselectivity being influenced by the existing substituents.

Recent advancements in C-H functionalization offer more direct approaches. For example, methods for the 3-selective halogenation of pyridines via Zincke imine intermediates have been developed, providing a milder alternative to traditional electrophilic halogenation. This strategy involves the temporary opening of the pyridine ring to form a more reactive acyclic intermediate that can undergo regioselective halogenation before ring-closing to yield the 3-halopyridine. While not explicitly detailed for the target molecule, these advanced techniques represent the forefront of strategic pyridine halogenation.

Methodologies for Carboxamide Group Introduction

The introduction of the carboxamide group at the 2-position of the pyridine ring is a pivotal transformation. A primary route to this compound involves the conversion of the corresponding carboxylic acid, 5-bromo-3-fluoropyridine-2-carboxylic acid. This transformation is a classic example of amide bond formation, a cornerstone of organic synthesis.

A variety of reagents and conditions can be employed for this conversion, each with its own advantages and limitations. Common methods include:

Activation with Thionyl Chloride or Oxalyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with ammonia (B1221849) or an ammonia equivalent to form the primary amide.

Peptide Coupling Reagents: A vast array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct amidation of the carboxylic acid. nih.gov These reagents are widely used in peptide synthesis and are highly effective for forming amide bonds under mild conditions. luxembourg-bio.com

Direct Thermal or Catalytic Amidation: In some cases, direct reaction of the carboxylic acid with an amine source at elevated temperatures can yield the amide, though this is often less efficient. libretexts.org

The existence of this compound is confirmed in the literature as a starting material for the synthesis of 5-Bromo-3-fluoro-pyridine-2-carbonitrile. chemicalbook.com In this reported procedure, the carboxamide is treated with a dehydrating agent, trichlorophosphate (phosphoryl chloride), in the presence of sodium chloride in dichloromethane (B109758) to yield the nitrile. chemicalbook.com This confirms a viable synthetic endpoint and a key intermediate in the synthesis of other functionalized pyridines.

Optimization Strategies for Enhanced Synthesis Efficiency

Influence of Reaction Parameters on Yield and Purity

While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of process optimization in amide bond formation are highly applicable. Key parameters that can be systematically varied to improve yield and purity include:

| Parameter | Influence on Reaction |

| Temperature | Can significantly affect reaction rate. Higher temperatures can accelerate the reaction but may also lead to the formation of side products or decomposition. |

| Solvent | The choice of solvent can influence the solubility of reactants and reagents, as well as the reaction mechanism and rate. Common solvents for amidation include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. |

| Reagent Stoichiometry | The molar ratio of the carboxylic acid, activating agent, and amine source is critical. Using an excess of one reagent may drive the reaction to completion but can complicate purification. |

| Reaction Time | Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize product formation and minimize degradation. |

For the conversion of a carboxylic acid to a primary amide, the choice of activating agent and the subsequent reaction with an ammonia source are critical. The table below outlines some common activating agents and their general reaction conditions.

| Activating Agent | Typical Solvent | Typical Temperature | Key Considerations |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | DCM, Toluene | Room Temperature to Reflux | Generates gaseous byproducts (SO₂ and HCl) that must be managed. |

| Oxalyl Chloride ((COCl)₂) | DCM, THF | 0 °C to Room Temperature | Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions). |

| EDCI/HOBt | DMF, DCM | 0 °C to Room Temperature | Milder conditions, but the cost of reagents can be higher. Byproducts are generally water-soluble, facilitating purification. |

Catalytic Approaches in this compound Synthesis

The development of catalytic methods for amide bond formation is a significant area of research aimed at improving the sustainability and efficiency of these transformations. While stoichiometric activating agents are effective, they generate significant waste. Catalytic approaches, in contrast, use a substoichiometric amount of a catalyst to promote the reaction.

Several classes of catalysts have been developed for the direct amidation of carboxylic acids, including:

Boric Acid Derivatives: Boronic acids and their derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines, often under dehydrating conditions.

Titanium-based Catalysts: Titanium alkoxides and halides have been employed as catalysts for direct amidation, although they can be sensitive to moisture.

Zirconium-based Catalysts: Zirconium tetrachloride has also been investigated as a catalyst for this transformation.

While the direct application of these catalytic methods to the synthesis of this compound has not been specifically reported, they represent a promising avenue for optimizing the synthesis of this and related compounds. The development of a robust catalytic system would offer significant advantages in terms of reduced waste, milder reaction conditions, and potentially lower costs.

Emerging Synthetic Technologies and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. Emerging technologies in chemical synthesis are continuously being developed to address these challenges, offering improvements in efficiency, safety, and scalability.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. The synthesis of pyridine derivatives has been successfully demonstrated in flow systems, and this technology could be applied to the synthesis of this compound to improve process control and scalability. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by rapidly and efficiently heating the reaction mixture. This can lead to shorter reaction times, higher yields, and sometimes, different product selectivities compared to conventional heating. The synthesis of various heterocyclic compounds, including pyridine derivatives, has been shown to benefit from microwave assistance.

Scalability: When considering the scale-up of the synthesis of this compound, several factors must be taken into account:

Cost and Availability of Starting Materials: The economic viability of the synthesis will depend on the cost and accessibility of the starting pyridine precursors and reagents.

Process Safety: The handling of potentially hazardous reagents, such as thionyl chloride or phosphoryl chloride, requires careful consideration of safety protocols, especially at a larger scale.

Purification: The development of an efficient and scalable purification method is crucial. Crystallization is often preferred over chromatography for large-scale production.

Waste Management: The environmental impact of the synthesis must be considered, with a focus on minimizing waste streams and using greener solvents and reagents where possible.

The development of a robust and scalable synthesis of this compound is essential for its continued use as a valuable building block in the chemical industry. The application of emerging technologies and careful consideration of scalability factors will be key to achieving this goal.

Continuous Flow Synthesis Applications in Heterocyclic Chemistry

Continuous flow synthesis has emerged as a powerful technology in modern organic chemistry, offering significant advantages over traditional batch processes, particularly for the synthesis of complex heterocyclic compounds. This methodology involves the continuous pumping of reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, leading to improved reaction efficiency, higher yields, and enhanced safety, especially for highly exothermic or hazardous reactions.

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied to its logical synthetic precursor, 5-bromo-3-fluoropyridine-2-carboxylic acid. The amidation of this carboxylic acid is a key transformation. In a continuous flow setup, a solution of 5-bromo-3-fluoropyridine-2-carboxylic acid and a suitable activating agent could be merged with a stream of an ammonia source (e.g., aqueous or gaseous ammonia) in a heated microreactor. The short residence time and efficient mixing characteristic of flow reactors can significantly accelerate the reaction rate and minimize the formation of byproducts.

Table 1: Potential Parameters for Continuous Flow Amidation

| Parameter | Potential Range | Rationale |

| Temperature | 80 - 150 °C | To overcome the activation energy of amide bond formation. |

| Pressure | 10 - 20 bar | To maintain solvents in the liquid phase above their boiling points and handle gaseous reagents. |

| Residence Time | 2 - 15 minutes | To ensure complete conversion while minimizing degradation. |

| Activating Agent | Carbodiimides, Chloroformates | To convert the carboxylic acid into a more reactive intermediate. |

| Solvent | Acetonitrile, Dioxane | To ensure solubility of all reactants and intermediates. |

Principles of Green Chemistry in Process Development

The principles of green chemistry are integral to the development of sustainable and environmentally benign chemical processes. The synthesis of this compound can be designed to align with these principles to minimize waste, reduce energy consumption, and utilize safer chemicals.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For the amidation of 5-bromo-3-fluoropyridine-2-carboxylic acid, the choice of a highly efficient coupling agent that generates minimal waste is crucial.

Use of Safer Solvents and Auxiliaries: The selection of solvents plays a significant role in the environmental impact of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. For the synthesis of pyridine derivatives, exploring solvent-free conditions or the use of benign solvent systems is a key area of research. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The use of catalysis, including biocatalysis, can enable reactions to proceed under milder conditions. Microwave-assisted synthesis is another technique that can enhance reaction rates and reduce energy usage in the preparation of pyridine compounds. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. The development of robust and recyclable catalysts for amidation reactions is an active area of research.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

The unambiguous structural confirmation and accurate determination of purity are critical for any chemical compound, particularly for those intended for use in specialized applications. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants providing information about their relative positions and the electronic environment. The fluorine atom would further influence the spectrum through ¹H-¹⁹F and ¹³C-¹⁹F couplings. ¹⁹F NMR would provide a direct observation of the fluorine nucleus.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum, aiding in the confirmation of the presence of a bromine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, and the C-Br and C-F stretching vibrations.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, impurities can be separated and quantified. A high-purity sample should exhibit a single major peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Two distinct aromatic proton signals, likely doublets or doublet of doublets due to H-H and H-F coupling. Broad signals for the -NH₂ protons. |

| ¹³C NMR | Six distinct carbon signals corresponding to the pyridine ring carbons and the amide carbonyl carbon. Splitting of signals due to C-F coupling. |

| ¹⁹F NMR | A single resonance, with coupling to adjacent protons. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₆H₄BrFN₂O, with the characteristic isotopic pattern for bromine. |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1680 (C=O stretch), ~1100-1000 (C-F stretch), ~600-500 (C-Br stretch). |

| HPLC | A single major peak indicating high purity. |

The combination of these advanced analytical techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for subsequent applications.

Medicinal Chemistry and Biological Activity of 5 Bromo 3 Fluoropyridine 2 Carboxamide

Utility as a Pharmaceutical Building Block

5-Bromo-3-fluoropyridine-2-carboxamide is a valuable heterocyclic building block in the synthesis of more complex molecules for pharmaceutical applications. The strategic placement of its functional groups—a bromine atom, a fluorine atom, and a carboxamide group on the pyridine (B92270) ring—offers multiple reaction sites for chemical modification. Fluorinated building blocks, in general, are highly desirable in drug discovery. The inclusion of fluorine can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. ossila.com

The presence of the bromine atom at the 5-position provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents. The fluorine atom at the 3-position can influence the electronic properties of the pyridine ring and may participate in hydrogen bonding or other non-covalent interactions with biological macromolecules. The carboxamide group at the 2-position is a common feature in many bioactive molecules and can act as both a hydrogen bond donor and acceptor, contributing to target binding.

Investigation of Biological Activities and Mechanisms of Action

While specific studies on this compound are not extensively documented in publicly available literature, the broader class of pyridine carboxamides has been investigated for a range of biological activities.

Pyridine carboxamides are known to be inhibitors of various enzymes. For instance, derivatives of this scaffold have been explored as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various kinases. The carboxamide moiety is often crucial for interacting with the active site of these enzymes, frequently forming key hydrogen bonds with amino acid residues. The specific substituents on the pyridine ring then modulate the potency and selectivity of inhibition. For example, in the context of other heterocyclic carboxamides, the introduction of specific substituents has led to potent enzyme inhibitors. rsc.org While direct evidence for this compound is lacking, its structural features suggest potential for similar interactions.

Identifying the molecular targets and understanding the pathways affected by pyridine carboxamides is crucial for drug development. For related compounds, techniques such as affinity chromatography, genetic screening, and computational modeling are employed to identify protein targets. Subsequent pathway analysis can reveal the downstream effects of target engagement. For example, inhibition of a specific kinase by a pyridine carboxamide derivative could impact a signaling pathway involved in cell proliferation or survival. nih.gov

Many pyridine and related carboxamide derivatives have demonstrated antiproliferative activity in various cancer cell lines. researchgate.netnih.govmdpi.com This activity is often linked to the inhibition of key cellular processes such as DNA replication, cell cycle progression, or signal transduction. The antiproliferative potential of this compound would likely be evaluated in a panel of cancer cell lines to determine its efficacy and spectrum of activity. Studies on similar halogenated compounds have shown that the nature and position of the halogen can significantly influence cytotoxic activity. nih.govnih.gov

| Compound Class | Biological Activity | Potential Mechanism of Action |

| Pyridine Carboxamides | Enzyme Inhibition | Interaction with enzyme active sites (e.g., PARP, HDACs, kinases) |

| Halogenated Pyridines | Antiproliferative | Induction of apoptosis, cell cycle arrest |

| Fluorinated Heterocycles | Various | Modulation of metabolic stability and target binding affinity |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and to guide the design of more potent and selective compounds.

The halogen substituents in this compound, bromine and fluorine, are expected to have a significant impact on its bioactivity and reactivity. The structural influence of halogen atoms generally increases in the order of Cl < Br < I. nih.gov

Fluorine: The small size and high electronegativity of fluorine can alter the electronic distribution of the pyridine ring, influencing its pKa and susceptibility to metabolic attack. Fluorine can also form strong hydrogen bonds and other non-covalent interactions, which can enhance binding to biological targets. ossila.com

Bromine: The bromine atom is a versatile functional group for synthetic modifications. Its size and polarizability can also contribute to binding interactions, including halogen bonding. nih.gov In some cases, the presence of a halogen atom can lead to enhanced antiproliferative activity. nih.gov However, in other instances, halogen atoms have been associated with lower antiproliferative activity compared to other substituents like -OMe, -OH, or -NH2 groups. nih.gov

The relative positions of the halogen atoms and the carboxamide group are also critical. The ortho-position of the carboxamide group can influence its conformation and interaction with target proteins. The meta-position of the fluorine and the para-position of the bromine to the carboxamide (relative to the nitrogen) will have distinct electronic effects on the ring and the carboxamide's properties.

| Halogen | Property | Potential Impact on Bioactivity |

| Fluorine | High Electronegativity, Small Size | Increased metabolic stability, altered pKa, enhanced binding through hydrogen bonding |

| Bromine | Good Leaving Group, Polarizable | Versatile for synthetic modification, potential for halogen bonding, can influence antiproliferative activity |

Derivatization of the Carboxamide Moiety and its Pharmacological Implications

The carboxamide group at the 2-position of the pyridine ring is a critical feature for potential biological activity, often serving as a key interaction point with biological targets. In many biologically active carboxamides, this moiety is crucial for forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors.

Derivatization of the carboxamide nitrogen (the -NH2 group) is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents, the primary or secondary carboxamide group is often essential for binding to the nicotinamide (B372718) pocket of the enzyme. Modifications at this position can influence potency, selectivity, and cell permeability.

Table 1: Potential Derivatizations of the Carboxamide Moiety and Their Pharmacological Rationale

| Derivative Type | Potential Pharmacological Implication | Rationale based on Analogous Compounds |

| N-Alkyl/Aryl Substitution | Modulation of lipophilicity, cell permeability, and target engagement. | Can introduce additional van der Waals interactions with the target protein. |

| N-Heterocyclic Substitution | Introduction of new hydrogen bond donors/acceptors and alteration of solubility. | May improve pharmacokinetic properties and introduce new binding interactions. |

| Incorporation into a Lactam Ring | Conformational constraint of the carboxamide group. | Can lock the molecule in a bioactive conformation, potentially increasing affinity for the target. |

For example, research on other heterocyclic carboxamides has shown that introducing different substituents on the amide nitrogen can lead to compounds with a range of activities, including anticancer and antimicrobial effects. The specific nature of the substituent can fine-tune the compound's interaction with its biological target, leading to improved efficacy and selectivity.

Structural Modifications of the Pyridine Ring for Optimized Activity

The 5-bromo and 3-fluoro substituents on the pyridine ring of "this compound" are expected to significantly influence its electronic properties and metabolic stability. The fluorine atom, a bioisostere of a hydrogen atom, can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic oxidation at that position, thereby improving the compound's pharmacokinetic profile. The bromine atom provides a site for further chemical modification through cross-coupling reactions, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

Table 2: Potential Structural Modifications of the Pyridine Ring and Their Rationale

| Position of Modification | Potential Modification | Rationale for Optimized Activity |

| 5-Position (Bromo group) | Replacement with aryl, heteroaryl, or alkyl groups via cross-coupling reactions. | To explore additional binding pockets in the target protein and modulate lipophilicity. |

| 3-Position (Fluoro group) | Replacement with other small electron-withdrawing groups (e.g., -CN, -CF3). | To fine-tune the electronic properties of the pyridine ring and its interaction with the target. |

| 4- and 6-Positions | Introduction of small alkyl or alkoxy groups. | To improve metabolic stability and potentially enhance target engagement. |

Studies on related pyridine derivatives have demonstrated that modifications at these positions can have a profound impact on biological activity. For instance, in the context of kinase inhibitors, substituents on the pyridine ring can be crucial for achieving selectivity for the target kinase.

Preclinical Assessment and In Vitro/In Vivo Research Paradigms

While no specific preclinical data for "this compound" is publicly available, the following sections outline the types of assays and investigations that would be relevant for a compound of this class, based on studies of similar molecules.

Cell-Based Assays for Efficacy and Selectivity

Should "this compound" or its derivatives be investigated as potential therapeutic agents, a variety of cell-based assays would be employed to determine their efficacy and selectivity.

For potential anticancer applications, a standard approach would involve screening against a panel of human cancer cell lines.

Table 3: Exemplary Cell-Based Assays for Anticancer Activity

| Assay Type | Purpose | Example Cell Lines |

| Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) | To determine the concentration at which the compound inhibits cancer cell growth (IC50). | A diverse panel representing different cancer types (e.g., breast, lung, colon, leukemia). |

| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) | To determine if the compound induces programmed cell death in cancer cells. | Cancer cell lines found to be sensitive in proliferation assays. |

| Cell Cycle Analysis | To investigate the effect of the compound on the progression of the cell cycle. | To identify at which phase of the cell cycle the compound exerts its effect. |

| Selectivity Assays | To compare the cytotoxic effect on cancer cells versus normal, non-cancerous cells. | Comparison of IC50 values in cancer cell lines versus normal human cell lines (e.g., fibroblasts). |

These assays would provide initial insights into the compound's potential as an anticancer agent and its therapeutic window.

Receptor Binding and Ligand Affinity Investigations

To understand the mechanism of action of a novel compound, it is crucial to identify its molecular target. For a compound like "this compound," which has features common to enzyme inhibitors, receptor binding and ligand affinity studies would be a key part of its preclinical assessment.

If the compound were hypothesized to be a PARP inhibitor, for example, its affinity for different PARP isoforms would be determined.

Table 4: Common Methods for Receptor Binding and Ligand Affinity Studies

| Method | Principle | Information Gained |

| Radioligand Binding Assay | Measures the displacement of a radioactively labeled ligand from its receptor by the test compound. | Provides the inhibition constant (Ki), a measure of the compound's binding affinity. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Provides thermodynamic parameters of binding, including affinity (Kd), enthalpy, and entropy. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the compound binds to an immobilized target. | Provides real-time kinetics of binding, including association and dissociation rate constants. |

| Enzyme Inhibition Assays | Measures the effect of the compound on the catalytic activity of a target enzyme. | Determines the IC50 value, which can be used to calculate the inhibition constant (Ki). |

These investigations would be critical in identifying the specific molecular target of "this compound" or its derivatives and would guide further optimization of the compound's structure to enhance its affinity and selectivity.

Applications and Advanced Research Trajectories Beyond Medicinal Chemistry

A Key Building Block in General Organic Synthesis

5-Bromo-3-fluoropyridine-2-carboxamide serves as a pivotal precursor in the field of organic synthesis, prized for its reactivity and the handles it provides for molecular elaboration. The presence of multiple reaction sites allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of more complex molecular architectures.

Utility in the Synthesis of Complex Heterocyclic Scaffolds

The synthesis of fused heterocyclic systems is a cornerstone of modern organic and medicinal chemistry, and pyridine-fused heterocycles are of particular importance due to their prevalence in biologically active molecules. While direct examples of the use of this compound in the synthesis of complex fused heterocycles are not extensively documented in publicly available research, the general strategies for creating such systems from substituted pyridines are well-established. For instance, nicotinamide (B372718) derivatives can be used to synthesize pyrido[2,3-d]pyrimidines. This suggests the potential for this compound to serve as a precursor to novel, highly substituted fused pyridine (B92270) systems, such as pyridopyrimidines, by leveraging the reactivity of its carboxamide and halogen substituents.

Application in the Preparation of Advanced Pharmaceutical Intermediates

Halogenated pyridines are crucial intermediates in the pharmaceutical industry. While direct evidence for the use of this compound as an advanced pharmaceutical intermediate is emerging, the application of closely related analogs is documented. For example, the related compound 2-methoxy-3-bromo-5-fluoropyridine is a key intermediate in the synthesis of second-generation TRK inhibitors, which are a class of targeted cancer therapeutics. This highlights the potential of the 5-bromo-3-fluoropyridine scaffold in the development of novel kinase inhibitors and other therapeutic agents.

Exploration in Catalysis and Ligand Design

The field of catalysis heavily relies on the design and synthesis of novel ligands that can modulate the activity and selectivity of metal catalysts. The electronic and steric properties of this compound make it an intriguing candidate for exploration in this area.

Potential as Ligands for Transition Metal Complexes

Fluorinated ligands have garnered significant interest in the development of transition metal complexes due to the unique electronic properties imparted by the fluorine atoms. While the direct application of this compound as a ligand is not yet widely reported, its structural motifs suggest potential. The pyridine nitrogen and the carboxamide group offer potential coordination sites, making it a candidate for a bidentate ligand. The presence of the fluorine and bromine atoms can influence the electron density of the pyridine ring, thereby affecting the coordination properties and the catalytic activity of the resulting metal complex. Further research is needed to explore the synthesis and characterization of transition metal complexes featuring this ligand and to evaluate their catalytic potential in various organic transformations.

Research in Agrochemical Development

The search for new and effective agrochemicals is a continuous effort to address the challenges of food security and pest management. Pyridine carboxamides have emerged as a promising class of compounds in this sector, particularly as fungicides.

The carboxamide functional group is a key feature in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds target a crucial enzyme in the respiratory chain of fungi, leading to their demise. Research into novel pyridine carboxamides has shown promising antifungal activity. While specific studies on the fungicidal properties of this compound are not extensively detailed, its structural similarity to known pyridine carboxamide fungicides suggests it as a valuable lead structure for the development of new agrochemical agents. The unique combination of halogen substituents could influence the compound's efficacy, spectrum of activity, and pharmacokinetic properties.

Below is a table summarizing the key research areas and potential applications of this compound:

| Research Area | Specific Application | Rationale |

| Organic Synthesis | Synthesis of Fused Heterocycles | Precursor to complex scaffolds like pyridopyrimidines. |

| Preparation of Pharmaceutical Intermediates | Analogous structures used in the synthesis of kinase inhibitors. | |

| Catalysis and Ligand Design | Bidentate Ligands for Transition Metals | Pyridine nitrogen and carboxamide group as potential coordination sites. |

| Agrochemical Development | Fungicide Discovery | Structural similarity to succinate dehydrogenase inhibitor (SDHI) fungicides. |

Comparative Analysis and Future Research Directions for 5 Bromo 3 Fluoropyridine 2 Carboxamide

Comparative Studies with Structurally Analogous Halogenated Pyridine (B92270) Derivatives

The unique arrangement of substituents on the pyridine ring of 5-bromo-3-fluoropyridine-2-carboxamide imparts a distinct chemical character that becomes evident when compared with its structural analogs. The interplay of the electron-withdrawing effects of the bromine and fluorine atoms, combined with the directing influence of the carboxamide group, governs its reactivity and potential biological applications.

Analysis of Differential Reactivity and Selectivity Profiles

The reactivity of this compound is largely dictated by the electronic properties of its substituents. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The presence of both bromine at the 5-position and fluorine at the 3-position further enhances this electron deficiency.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, the bromine atom at the 5-position is the primary site of reaction. This is due to the greater reactivity of C-Br bonds compared to C-F bonds in such catalytic cycles. For instance, in the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, catalytic conditions using a palladium catalyst and a suitable ligand like Xantphos result in the exclusive substitution of the bromide. nih.gov A similar selectivity would be expected for this compound.

Conversely, nucleophilic aromatic substitution (SNAr) reactions would likely favor displacement of the fluorine atom, especially with strong nucleophiles, although harsh conditions might be required. The relative positions of the halogens and the carboxamide group influence the regioselectivity of these reactions.

The following table provides a comparative overview of the expected reactivity of this compound with a structurally related compound, 5-bromo-2-chloro-3-fluoropyridine.

| Reaction Type | This compound (Expected) | 5-Bromo-2-chloro-3-fluoropyridine (Observed) | Rationale for Selectivity |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Amination) | Selective substitution at the 5-bromo position | Selective substitution at the 5-bromo position nih.gov | Higher reactivity of the C-Br bond over C-F and C-Cl bonds in the catalytic cycle. |

| Nucleophilic Aromatic Substitution (SNAr) | Potential substitution at the 3-fluoro position under forcing conditions | Selective substitution at the 2-chloro or 3-fluoro positions depending on conditions nih.gov | The 2- and 4-positions are generally more activated towards nucleophilic attack in pyridines. The specific conditions dictate the outcome. |

Distinctions in Biological Profiles and Potential Therapeutic Applications

Pyridine-based compounds are integral to a vast array of therapeutic agents due to their ability to engage in various biological interactions. nih.gov The pyridine-2-carboxamide scaffold, in particular, is found in a number of biologically active molecules. The specific halogenation pattern of this compound can significantly influence its biological activity by altering its lipophilicity, metabolic stability, and binding interactions with therapeutic targets.

While specific studies on this compound are not extensively documented in publicly available literature, the biological activities of related halogenated pyridine carboxamides suggest potential therapeutic applications. For instance, various pyridine carboxamide derivatives have been investigated as inhibitors of hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy. nih.gov Additionally, other substituted pyridine carboxamides have shown promise as antiplasmodial agents for the treatment of malaria. mdpi.com

The presence of fluorine can enhance binding affinity to target proteins and improve metabolic stability, while the bromine atom provides a handle for further chemical modification to optimize activity and pharmacokinetic properties. The table below outlines potential therapeutic applications based on the activities of structurally related compounds.

| Potential Therapeutic Area | Rationale Based on Analogous Compounds | Potential Role of Halogenation |

|---|---|---|

| Oncology | Pyridine-2-carboxamides have been identified as potent and selective HPK1 inhibitors. nih.gov | Fluorine can enhance binding affinity and metabolic stability. Bromine allows for further structural modifications. |

| Infectious Diseases (e.g., Malaria) | 4-Arylthieno[2,3-b]pyridine-2-carboxamides have demonstrated strong antiplasmodial activity. mdpi.com | Halogens can modulate lipophilicity, affecting cell permeability and target engagement. |

| Neurological Disorders | Pyridine carboxamides have been investigated for their nootropic, anti-inflammatory, and antidepressant activities. mdpi.com | The electronic effects of halogens can influence interactions with receptors and enzymes in the central nervous system. |

Future Perspectives in this compound Research

The unique structural features of this compound position it as a valuable scaffold for further investigation in medicinal chemistry and materials science. Future research is likely to focus on exploring its therapeutic potential, developing novel synthetic methodologies, and leveraging its properties in interdisciplinary applications.

Identification of Novel Therapeutic Indications

The pyridine carboxamide motif is a privileged structure in drug discovery. frontiersin.org Future research should involve screening this compound and its derivatives against a wide range of biological targets to identify novel therapeutic indications. Given the known activities of related compounds, promising areas for investigation include:

Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core. Screening against various kinase families could uncover novel anticancer or anti-inflammatory agents.

Ion Channel Modulation: Pyridine derivatives have been shown to modulate the function of various ion channels.

GPCR Ligands: G-protein coupled receptors are a major class of drug targets, and novel pyridine-based ligands are of significant interest.

Development of Innovative Synthetic Methodologies for Derivatives

The development of efficient and selective methods for the derivatization of this compound is crucial for structure-activity relationship (SAR) studies. Future synthetic efforts could focus on:

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto the pyridine ring at a late stage of the synthesis would allow for the rapid generation of diverse compound libraries. nih.gov

Novel Cross-Coupling Reactions: Exploring new catalytic systems for Suzuki, Stille, and other cross-coupling reactions at the 5-position will enable the introduction of a wide range of substituents.

C-H Activation: Direct functionalization of the C-H bonds of the pyridine ring offers an atom-economical approach to novel derivatives.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The distinct electronic and structural properties of this compound open up avenues for its use in interdisciplinary research.

Chemical Biology: The compound could be used as a starting point for the development of chemical probes to study biological processes. nih.gov For example, the bromine atom can be functionalized with reporter tags such as fluorophores or biotin (B1667282) to create tools for target identification and validation. nih.gov

Materials Science: Halogenated aromatic compounds are known to participate in halogen bonding, a non-covalent interaction that can be used in crystal engineering and the design of novel materials. mdpi.comnih.gov The presence of both bromine and fluorine in this compound could lead to the formation of interesting supramolecular architectures with potential applications in organic electronics or sensor technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。